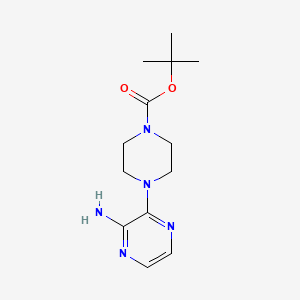

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVMFRXXKIFECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671892 | |

| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208542-95-3 | |

| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust synthetic pathway for the preparation of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is centered around a pivotal Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds. This document provides a detailed experimental protocol, a summary of quantitative data, and visual representations of the synthesis workflow and reaction mechanism to facilitate its application in a laboratory setting.

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic introduction of the substituted piperazine moiety onto the pyrazine core is crucial for modulating the pharmacological properties of the final active pharmaceutical ingredients. The synthesis route detailed herein is designed for efficiency and scalability, employing a palladium-catalyzed cross-coupling reaction that is widely recognized for its versatility and functional group tolerance.

Synthesis Pathway Overview

The synthesis of the target compound is achieved through a two-step process, commencing with the halogenation of 3-aminopyrazine, followed by a Buchwald-Hartwig amination.

Step 1: Halogenation of 3-Aminopyrazine

The initial step involves the bromination of 3-aminopyrazine to produce 2-bromo-3-aminopyrazine. This is a standard electrophilic aromatic substitution on an activated heterocyclic ring.

Step 2: Buchwald-Hartwig Amination

The core of this synthesis is the palladium-catalyzed coupling of 2-bromo-3-aminopyrazine with tert-butyl piperazine-1-carboxylate. This C-N bond-forming reaction is highly efficient and is a cornerstone of modern synthetic organic chemistry.

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-aminopyrazine

Materials:

-

3-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of 3-aminopyrazine (1.0 eq.) in acetonitrile, N-bromosuccinimide (1.05 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields pure 2-bromo-3-aminopyrazine.

Step 2: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Materials:

-

2-Bromo-3-aminopyrazine

-

Tert-butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

A flame-dried round-bottom flask is charged with 2-bromo-3-aminopyrazine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and tBuXPhos (0.04 eq.).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C for 12-18 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Aminopyrazine | 1.0 | N-Bromosuccinimide | 1.05 | Acetonitrile | 0 to RT | 4-6 | 75-85 |

| 2 | 2-Bromo-3-aminopyrazine | 1.0 | Tert-butyl piperazine-1-carboxylate | 1.2 | Toluene | 100-110 | 12-18 | 80-90 |

| Pd₂(dba)₃ | 0.02 | |||||||

| tBuXPhos | 0.04 | |||||||

| NaOtBu | 1.4 |

Mechanism of the Buchwald-Hartwig Amination

The palladium-catalyzed amination proceeds through a well-established catalytic cycle.

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Characterization Data (Representative)

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

-

¹H NMR: Expected signals would include the pyrazine ring protons, the piperazine methylene protons, and the characteristic singlet for the tert-butyl group.

-

¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate via a Buchwald-Hartwig amination is a reliable and efficient method for producing this key pharmaceutical intermediate. The detailed protocol and supporting information provided in this guide are intended to enable researchers to successfully implement this synthesis in their laboratories, thereby facilitating the advancement of drug discovery and development programs.

Spectroscopic and Experimental Data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Overview

Comprehensive searches for spectroscopic and experimental data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate have yielded no specific results for this compound. While information is available for structurally related molecules containing piperazine and pyridine moieties, no direct experimental data, including NMR, IR, or mass spectrometry, could be located for the requested pyrazine derivative.

This lack of publicly available information suggests that the compound may be a novel chemical entity, a proprietary intermediate in a drug discovery program, or a compound that has not been extensively characterized in published scientific literature. As a result, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.

For researchers and drug development professionals interested in this specific molecule, the following steps would be necessary to generate the required data:

Hypothetical Experimental Workflow for Characterization

Should a sample of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate be synthesized or acquired, a standard workflow for its characterization would be implemented. This process is crucial for confirming the structure and purity of the compound and for understanding its physicochemical properties.

An In-depth Technical Guide to Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Compound Awaiting Characterization

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the physical and chemical properties, experimental protocols, and biological activity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate remains unavailable. This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or characterized, or the information is not publicly accessible.

This technical guide aims to provide a framework for the future characterization of this molecule, drawing upon available information for structurally similar compounds and outlining the necessary experimental investigations. While no specific data for the target compound can be presented, this document will serve as a resource for researchers interested in synthesizing and evaluating Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These predictions, while not a substitute for experimental validation, can offer initial guidance for handling and experimental design.

Table 1: Predicted Physicochemical Properties of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₃N₅O₂ |

| Molecular Weight | 305.38 g/mol |

| IUPAC Name | tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate |

| CAS Number | Not Assigned |

| Predicted LogP | 1.5 - 2.5 |

| Predicted pKa | (Basic) 5.0 - 6.0 (pyrazine amine), 8.0 - 9.0 (piperazine amine) |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. |

Proposed Synthesis and Characterization

The synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate would likely involve a nucleophilic aromatic substitution reaction. A potential synthetic route is outlined below.

Proposed Experimental Protocol: Synthesis

A plausible synthetic approach could involve the reaction of 2-chloro-3-aminopyrazine with tert-butyl piperazine-1-carboxylate in the presence of a suitable base and catalyst.

dot

Caption: Proposed synthetic workflow for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Characterization Methods

Once synthesized, the compound's identity and purity would need to be confirmed using a standard battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Melting Point Analysis: To assess purity and physical state.

-

Solubility Studies: To determine solubility in various solvents.

Potential Biological Significance and Signaling Pathways

The pyrazine and piperazine moieties are common scaffolds in medicinal chemistry, often associated with a range of biological activities. Based on these structural motifs, Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate could potentially interact with various biological targets.

Hypothetical Signaling Pathway Interactions

Given the structural similarities to known bioactive molecules, this compound could potentially modulate signaling pathways involved in:

-

Kinase Inhibition: Many pyrazine derivatives are known to be kinase inhibitors.

-

GPCR Modulation: The piperazine moiety is a common feature in ligands for G-protein coupled receptors.

-

Ion Channel Activity: Certain piperazine-containing compounds have been shown to modulate ion channels.

dot

Caption: Hypothetical signaling pathways potentially modulated by the target compound.

Future Directions

The lack of available data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate presents an opportunity for original research. The synthesis and comprehensive characterization of this compound are the essential first steps. Subsequent investigations should focus on screening for biological activity across a range of assays to identify potential therapeutic applications. The data generated from these studies would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents.

Technical Guide: tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis and characteristics of aminopyrazine and aminopyridine piperazine carboxylate derivatives, a class of compounds with significant applications in pharmaceutical development. Due to the limited public information on tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, this document focuses on the well-characterized and structurally similar analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . The methodologies and properties described herein are anticipated to be highly relevant for the synthesis and handling of the target compound.

CAS Number Lookup

A definitive CAS number for tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate could not be identified in publicly accessible databases. This may indicate that the compound is a novel entity or a transient intermediate not yet assigned a CAS number.

For reference, the CAS number for the closely related analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , is 571188-59-5 [1]. This compound is a key intermediate in the synthesis of several pharmaceutical agents[1].

Data Presentation

The following table summarizes the key properties and synthesis data for the analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

| Parameter | Value | Reference |

| CAS Number | 571188-59-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | |

| Molecular Weight | 278.35 g/mol | |

| Physical Form | Solid | [2] |

| Melting Point | 150 - 180 °C (approximate) | [3] |

| Solubility | Poorly soluble in water; Soluble in some organic solvents like dichloromethane. | [3] |

| Synthesis Yield | 97% (via hydrogenation of nitro-precursor) | [2] |

Experimental Protocols

Several synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been reported. Below are detailed methodologies for two common approaches. These protocols can likely be adapted for the synthesis of the analogous pyrazine derivative.

Method 1: Hydrogenation of a Nitro-Precursor

This method involves the reduction of a nitro-substituted pyridine precursor to the desired amino-pyridine.

Experimental Protocol:

-

Reaction Setup: To a 500 mL triple-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[2]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture at room temperature for 16 hours.[2]

-

Work-up: After the reaction is complete, remove the hydrogen gas by evacuation and backfill with nitrogen.

-

Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the product.[2]

Product: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (2.7 g, 97% yield). The mass spectral data should show [M+H]⁺ at 279.[2]

Method 2: Photocatalytic Coupling

This method describes a one-step synthesis from 2-aminopyridine and piperazine-1-carboxylate tert-butyl ester.

Experimental Protocol:

-

Reaction Mixture: In a suitable vessel, combine 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst in a solvent.

-

Reaction Conditions: Irradiate the mixture with light in the presence of an oxidant to facilitate the coupling reaction.

-

Product Formation: The reaction proceeds to form tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Mandatory Visualizations

Synthesis Workflow: Hydrogenation Route

The following diagram illustrates the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via the hydrogenation of its nitro-precursor.

Logical Relationship: Application of the Analog

The diagram below shows the role of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a key intermediate in the synthesis of targeted cancer therapies.

Biological Context and Applications

Derivatives of aminopyridinyl-piperazine and aminopyrazinyl-piperazine are prevalent scaffolds in medicinal chemistry due to their favorable pharmacological properties. Piperazine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4][5][6]

The analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a crucial intermediate in the synthesis of Ribociclib, a targeted therapy for certain types of breast cancer.[2] The pyridine and pyrazine cores are important in modern drug design, with compounds containing these moieties often exhibiting significant biological activity.[7] The structural similarities between aminopyridines and aminopyrazines suggest that tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate could also serve as a valuable building block for novel therapeutic agents.

References

- 1. cphi-online.com [cphi-online.com]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Supplier China | High Purity, Specifications, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols.

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. The purity of this intermediate can be affected by starting materials, synthetic byproducts, and degradation products. A robust analytical strategy is therefore essential for its characterization and quality control.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and other relevant techniques for a thorough purity assessment.

Potential Impurities

Based on the structure and common synthetic routes, potential impurities in Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate may include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Isomeric impurities: Positional isomers formed during the synthesis.

-

Byproducts: Compounds formed from side reactions.

-

Degradation products: Impurities formed due to instability, such as hydrolysis of the Boc group.

-

Residual solvents: Solvents used during synthesis and purification.

A systematic approach to identify and quantify these impurities is crucial.

Analytical Methodologies

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the main component and its related substances. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed.

Illustrative Experimental Protocol for HPLC Analysis:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

Data Presentation:

The results from the HPLC analysis can be summarized in a table to show the retention time, peak area, and percentage of the main component and any detected impurities.

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.15 | Impurity A |

| 2 | 8.9 | 99.7 | Main Compound |

| 3 | 12.1 | 0.15 | Impurity B |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information. The HPLC method can often be adapted for LC-MS analysis.

Illustrative Experimental Protocol for LC-MS Analysis:

-

LC System: Agilent 1260 Infinity II or equivalent.

-

MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

LC Conditions: Similar to the HPLC method described above, but potentially with a volatile mobile phase modifier like formic acid or ammonium formate.

Data Presentation:

LC-MS data is used to propose structures for the observed impurities based on their mass-to-charge ratio (m/z).

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identification |

| 5.2 | 253.1 | Starting Material X |

| 8.9 | 308.2 | Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate |

| 12.1 | 324.2 | Oxidized Impurity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the main compound and for the identification and quantification of impurities, particularly isomers.

Illustrative Experimental Protocol for ¹H NMR Analysis:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: 5-10 mg/mL.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

The proton and carbon NMR spectra should be consistent with the proposed structure of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The presence of unexpected signals may indicate impurities.

Other Analytical Techniques

-

Gas Chromatography (GC): Used for the analysis of residual solvents.

-

Karl Fischer Titration: To determine the water content.

-

Elemental Analysis: To confirm the empirical formula.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate.

Caption: Workflow for Purity Analysis.

Logical Relationship of Analytical Techniques

This diagram shows the relationship and complementary nature of the different analytical techniques used.

Caption: Interrelation of Analytical Methods.

Conclusion

The purity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is paramount for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. The methodologies and illustrative data presented in this guide serve as a foundation for developing and validating robust analytical methods for the quality control of this important intermediate. It is essential to validate these methods according to regulatory guidelines to ensure reliable and accurate results.

Initial Bioactivity Screening of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific bioactivity screening data, experimental protocols, or associated signaling pathway information is currently available for the compound Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. Researchers, scientists, and drug development professionals should be aware that while the pyrazine and piperazine moieties are common in pharmacologically active compounds, this specific molecule has not been the subject of published bioactivity studies.

Our investigation included searches for its synthesis, in vitro and in vivo assays, and mechanism of action studies. The lack of public data suggests that this compound may be a novel chemical entity that has not yet been extensively studied or that the research is proprietary and not publicly disclosed.

Analysis of Related Compounds

While direct information is absent, the structural components of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate suggest potential areas of biological investigation based on analogs. The core structure is related to pyrazinamide, a first-line medication for tuberculosis. Numerous pyrazinamide derivatives have been synthesized and evaluated for their antimycobacterial activity.[1][2][3][4][5]

Furthermore, various piperazine derivatives are known to possess a wide range of biological activities. For instance, compounds with a tert-butyl piperazine-1-carboxylate scaffold have been investigated as intermediates in the synthesis of pharmacologically active molecules, including potential GPR119 agonists for the treatment of type 2 diabetes mellitus and as intermediates for targeted cancer therapies.

Future Directions and Considerations

Given the absence of data, the initial bioactivity screening of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate would require a de novo research effort. A logical starting point would be to investigate its potential as an antimycobacterial agent, drawing parallels to pyrazinamide.

A proposed experimental workflow for such an initial screening is outlined below.

Proposed Experimental Workflow

Caption: Proposed workflow for the initial bioactivity screening.

This guide underscores the current void in the scientific literature regarding the bioactivity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The information provided on related compounds and a proposed screening workflow is intended to serve as a foundational resource for researchers interested in exploring the potential of this novel molecule. As new research emerges, this document will be updated to reflect the latest findings.

References

- 1. [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a novel compound with potential therapeutic applications. Drawing from established computational methodologies applied to structurally related pyrazine and piperazine derivatives, this document outlines a systematic approach to characterizing its pharmacokinetic and pharmacodynamic properties. The guide is intended to serve as a foundational resource for researchers engaged in the early-stage discovery and development of this and similar molecules.

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazine ring linked to a piperazine-1-carboxylate moiety. The presence of the aminopyrazine group suggests potential interactions with various biological targets, making it a molecule of interest for drug discovery. In silico modeling offers a rapid and cost-effective strategy to predict its biological activity, assess its drug-likeness, and guide further experimental validation. This guide details the theoretical framework and practical application of computational tools to elucidate the therapeutic potential of this compound.

Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of any drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are crucial for determining the compound's viability as a therapeutic agent.

Predicted Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate are summarized in the table below. These values are calculated using established computational models and provide a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 293.37 g/mol | - |

| Molecular Formula | C13H23N5O2 | - |

| XLogP3 | 1.8 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 3 | - |

| Topological Polar Surface Area | 84.8 Ų | - |

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties of the target compound. These predictions are based on various computational models, such as those available in software suites like Discovery Studio or online platforms like SwissADME.

| Parameter | Predicted Outcome | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux |

| Distribution | ||

| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |

| Plasma Protein Binding | High | May affect free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | Potential for renal excretion |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low carcinogenic potential |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Molecular Docking and Target Identification

Based on the structural similarity to other pyrazine derivatives that have been investigated as kinase inhibitors, a plausible biological target for tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is the PIM-1 kinase. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in oncology.[1][2][3][4][5]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for performing molecular docking studies to investigate the binding of the compound to a potential target like PIM-1 kinase.

References

Commercial Availability and Synthetic Strategies for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape and potential synthetic routes for obtaining Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. Due to its limited commercial availability as a catalog item, this guide focuses on the procurement of a key precursor and details a feasible synthetic protocol for its conversion to the target molecule.

Commercial Supplier Analysis of Key Precursor

Direct commercial sources for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate are not readily identifiable. However, a critical precursor, Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS No. 313654-83-0) , is available from various suppliers. This chloro-analog serves as a viable starting material for the synthesis of the desired amino-pyrazine derivative.

Below is a summary of a representative supplier for this key precursor:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |

| BLDpharm | tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | 313654-83-0 | C₁₃H₁₉ClN₄O₂ | 298.77 | ≥95% | Inert atmosphere, 2-8°C |

Researchers are advised to contact suppliers directly to inquire about availability, pricing, and detailed specifications. Many chemical suppliers also offer custom synthesis services and may be able to produce Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate upon request.

Experimental Protocols: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

The synthesis of the target compound can be achieved through the amination of the commercially available chloro-precursor. This transformation can be accomplished via several established methods for the conversion of chloropyrazines to aminopyrazines. A common approach involves nucleophilic aromatic substitution with ammonia at elevated temperatures.

Protocol: Amination of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Materials:

-

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

-

Anhydrous ammonia

-

Anhydrous ethanol (or other suitable inert solvent such as propanol or isopropanol)

-

High-pressure reaction vessel (autoclave)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

-

Standard laboratory glassware and equipment for reaction work-up and purification

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate in anhydrous ethanol.

-

Ammonia Addition: Cool the solution and carefully introduce anhydrous ammonia into the vessel. The amount of ammonia should be in excess to drive the reaction to completion.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 150-200°C.[1] The reaction should be maintained at this temperature for several hours (e.g., 3 hours) with stirring.[1]

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.

-

Characterization: The structure and purity of the final product, Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Visualizing the Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the procurement and synthesis workflow, as well as the chemical transformation.

Caption: Procurement and Synthesis Workflow.

Caption: Synthetic Conversion Pathway.

References

Stability and Storage of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The information presented herein is curated from publicly available safety data sheets and scientific literature on structurally related molecules. It is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Chemical Structure and Properties

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazine ring linked to a Boc-protected piperazine moiety. The presence of the aminopyrazine group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group are key determinants of its chemical reactivity and stability profile.

Structure:

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. Based on information for this compound and structurally similar piperazine derivatives, the following storage conditions are recommended.[1][2][3]

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated)[2] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | The aminopyrazine and piperazine moieties can be susceptible to oxidation. |

| Light | Protect from light. | Pyrazine-containing compounds can be light-sensitive.[1] |

| Moisture | Keep in a tightly sealed container in a dry place.[1][2] | The Boc-protecting group is susceptible to hydrolysis, especially under acidic or basic conditions. |

| Ventilation | Store in a well-ventilated area.[1][2] | General safety precaution for handling chemical compounds. |

Stability Profile and Potential Degradation Pathways

While specific stability data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from the chemistry of its functional groups. Forced degradation studies under various stress conditions are essential to fully characterize its stability.[4][5]

Potential Degradation Pathways:

-

Hydrolysis: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding deprotected piperazine derivative.[6] While generally stable to base, prolonged exposure to strong basic conditions could also lead to degradation. The amide-like linkage of the Boc group can also be susceptible to hydrolysis under harsh conditions.

-

Oxidation: The aminopyrazine ring and the nitrogen atoms in the piperazine ring are potential sites for oxidation. Exposure to oxidizing agents or atmospheric oxygen over time, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Aromatic and heteroaromatic compounds, including pyrazines, can be susceptible to degradation upon exposure to UV or visible light.[1] This can lead to complex degradation pathways and the formation of colored impurities.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways. While generally stable at recommended storage temperatures, prolonged exposure to heat should be avoided.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5]

General Forced Degradation Protocol

The following is a general protocol for conducting forced degradation studies. The specific concentrations and conditions may need to be optimized.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

-

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

pH meter

-

HPLC with a UV or PDA detector, or LC-MS system

Workflow for Forced Degradation Studies:

Caption: A general workflow for conducting forced degradation studies.

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Key characteristics of a stability-indicating method:

-

Specificity: The ability to accurately measure the analyte in the presence of its degradation products, process impurities, and excipients.

-

Resolution: The main peak corresponding to the intact compound should be well-resolved from any degradation product peaks.

-

Mass Balance: The sum of the assay of the parent compound and the levels of its degradation products should remain constant throughout the study.

Putative Biological Signaling Pathway Involvement

While the direct biological targets of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate are not yet fully elucidated, its structural similarity to the antitubercular drug Pyrazinamide (PZA) suggests a potential mechanism of action for its active metabolite (after removal of the Boc group).[2][7][8][9] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FASI) and the aspartate decarboxylase PanD, which is crucial for coenzyme A biosynthesis.[8][9]

Based on this, a hypothetical signaling pathway for the deprotected metabolite of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate in a mycobacterial context can be proposed.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established applications for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate are not extensively reported in publicly available literature. The following application notes and protocols are based on the well-documented chemistry of analogous compounds, particularly its pyridine counterpart, and general synthetic methodologies for pyrazine derivatives. These protocols are intended to be illustrative and for research guidance.

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazine ring linked to a Boc-protected piperazine moiety. This structural motif is of significant interest in medicinal chemistry. The pyrazine ring is a bioisostere of pyridine and other aromatic systems, and its inclusion in drug candidates can modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. The 2-amino-3-(piperazin-1-yl)pyrazine scaffold, in particular, presents opportunities for the synthesis of kinase inhibitors and other targeted therapeutics. The Boc-protected piperazine provides a versatile handle for further chemical elaboration.

Potential Applications

Based on the known utility of structurally similar compounds, Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a promising intermediate for the synthesis of:

-

Kinase Inhibitors: The 2-aminopyrazine core can serve as a hinge-binding motif for various protein kinases. Its pyridine analog is a key building block for CDK4/6 inhibitors. It is plausible that this pyrazine derivative could be employed in the development of inhibitors for other kinase families, such as Janus kinases (JAKs) or Fms-like tyrosine kinase 3 (FLT3), where pyrazine-containing scaffolds have shown activity.[1]

-

GPCR Modulators: Piperazine derivatives are prevalent in compounds targeting G-protein coupled receptors.

-

Scaffolds for Compound Libraries: This intermediate can be a foundational element for the creation of diverse compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

This protocol is based on a common strategy for the synthesis of related aminopyrazine derivatives, involving a nucleophilic aromatic substitution (SNA) reaction followed by reduction.

Reaction Scheme:

-

Step 1: Nucleophilic Aromatic Substitution (SNA)

-

Reaction: 2-Chloro-3-nitropyrazine reacts with tert-butyl piperazine-1-carboxylate to yield tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate.

-

-

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro intermediate is reduced to the corresponding amine, yielding the target compound.

-

Materials:

-

2-Chloro-3-nitropyrazine

-

Tert-butyl piperazine-1-carboxylate

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Hydrogenation apparatus or balloon hydrogenation setup

Procedure:

Step 1: Synthesis of tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate

-

To a solution of 2-chloro-3-nitropyrazine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

Dissolve the nitro-intermediate from Step 1 (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10% w/w) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the target compound, Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The product may be used in the next step without further purification if of sufficient purity, or it can be recrystallized.

Protocol 2: Illustrative Downstream Synthesis of a Pyrazinyl-pyrimidine Kinase Inhibitor Core

This protocol demonstrates a potential use of the title compound in a subsequent coupling reaction to form a core structure found in some kinase inhibitors.

Reaction Scheme:

-

Reaction: Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate undergoes a nucleophilic substitution reaction with a substituted chloropyrimidine.

Materials:

-

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

A suitably substituted 2-chloropyrimidine (e.g., 2-chloro-4-cyclopentyl-5-methylpyrimidine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

In a reaction vessel, combine Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (1.0 eq), the chloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Data Presentation

The following table summarizes the hypothetical synthetic route for the title compound. Note: Yields and purity are illustrative and would require experimental optimization.

| Step | Reactants | Reagents & Conditions | Product | Illustrative Yield | Illustrative Purity |

| 1 | 2-Chloro-3-nitropyrazine, Tert-butyl piperazine-1-carboxylate | DIPEA, DMF, 80-100 °C | Tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate | 75-85% | >95% (after chromatography) |

| 2 | Tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate | 10% Pd/C, H₂, EtOH, RT | Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | 90-98% | >97% |

Visualizations

Caption: Synthetic workflow for the preparation of the title intermediate.

Caption: Potential mechanism of action via the JAK-STAT signaling pathway.

References

Application Note and Protocol for the Deprotection of Boc-Protected Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate to yield 2-(piperazin-1-yl)pyrazin-3-amine. The primary method described utilizes acidic conditions, a standard and effective strategy for the removal of the Boc protecting group.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This application note details the deprotection of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol provided is based on established literature procedures for similar substrates and offers a reliable method for obtaining the desired deprotected product, 2-(piperazin-1-yl)pyrazin-3-amine.

Reaction Scheme

Caption: General reaction scheme for the deprotection of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Experimental Protocols

Two common and effective methods for Boc deprotection are provided below. The choice of method may depend on the scale of the reaction, the desired workup procedure, and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.

Materials:

-

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To the residue, carefully add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(piperazin-1-yl)pyrazin-3-amine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.

Materials:

-

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate) in a round-bottom flask.

-

To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate during the reaction. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

To the residue, add diethyl ether to induce further precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(piperazin-1-yl)pyrazin-3-amine hydrochloride.

-

To obtain the free base, the hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the deprotection of a closely related analog, tert-butyl 4-(3-amino-6-chloropyrazin-2-yl)piperazine-1-carboxylate, as described in patent WO2018192695A1. These values can be considered as a benchmark for the deprotection of the title compound.

| Parameter | Value |

| Starting Material | tert-butyl 4-(3-amino-6-chloropyrazin-2-yl)piperazine-1-carboxylate |

| Reagent | 4M HCl in 1,4-dioxane |

| Solvent | 1,4-Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Yield | 92% |

| Product | 2-chloro-6-(piperazin-1-yl)pyrazin-3-amine hydrochloride |

Visualizations

Experimental Workflow

Caption: A general experimental workflow for the Boc deprotection of aminopyrazinyl piperazine derivatives.

Reaction Mechanism

References

Application of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various kinase inhibitors. Its unique structure, featuring a pyrazine ring with an adjacent amino group and a protected piperazine moiety, allows for diverse chemical modifications to generate potent and selective inhibitors of several important kinase families. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

Kinase Inhibitor Synthesis: An Overview

The primary amino group on the pyrazine ring of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate serves as a key handle for synthetic elaboration. A common strategy involves the formation of an amide bond with a variety of carboxylic acids, often followed by further modifications of the piperazine ring after deprotection of the Boc group. This approach allows for the systematic exploration of the chemical space around the pyrazine core to optimize inhibitor potency and selectivity.

Application in FGFR Inhibitor Synthesis

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazine-2-carboxamide scaffold, derivable from the title compound, is a promising core for the development of potent FGFR inhibitors.

Quantitative Data for Pyrazine-Based FGFR Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 18i | FGFR2 | 150 | [1] |

| 18g | FGFR2 | 380 | [1] |

| 18d | FGFR2 | 600 | [1] |

| 18d | FGFR3 | 480 | [1] |

Experimental Protocol: Synthesis of a 3-Amino-N-aryl-pyrazine-2-carboxamide FGFR Inhibitor

This protocol is adapted from methodologies for synthesizing 3-aminopyrazine-2-carboxamide derivatives.[1][2]

Step 1: Amide Coupling

-

To a solution of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (1 eq) in a suitable aprotic solvent such as DMF, add a substituted benzoic acid (1.1 eq).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a solution of HCl in a suitable solvent like 1,4-dioxane or methanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperazine.

Step 3: N-Alkylation/Arylation of the Piperazine Ring

-

To a solution of the deprotected piperazine salt from Step 2 in a suitable solvent (e.g., DMF or acetonitrile), add a base such as K2CO3 or triethylamine to neutralize the salt.

-

Add the desired alkylating or arylating agent (e.g., an alkyl halide or an activated aryl halide) (1.1 eq).

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

After completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

FGFR Signaling Pathway

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4][5]

Application in CDK Inhibitor Synthesis

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6][7] The aminopyrazine scaffold can be utilized to develop potent inhibitors of various CDKs.

Quantitative Data for Pyrazine-Based CDK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 8e | CDK9 | 88.4 | [8] |

| AT7519 | CDK2 | 10-210 | [9] |

| AZD5438 | CDK2 | 6 | [9] |

Experimental Protocol: Synthesis of a Pyrazine-Based CDK Inhibitor

A plausible synthetic route involves the reaction of the amino group of the deprotected piperazinyl pyrazine with a suitable heterocyclic aldehyde followed by further modifications.

Step 1: Reductive Amination

-

Start with the deprotected piperazinyl pyrazine hydrochloride salt (obtained as in Step 2 of the FGFR inhibitor synthesis).

-

In a suitable solvent like methanol or dichloroethane, add the heterocyclic aldehyde (e.g., a substituted pyrimidine-carbaldehyde) (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

CDK Signaling Pathway

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the different phases of the cell cycle.[10][11] CDK inhibitors block this process, leading to cell cycle arrest.

Application in VEGFR Inhibitor Synthesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[12][13] Inhibiting VEGFR signaling is a well-established anti-cancer strategy. Pyrazine-based scaffolds have been successfully employed in the development of VEGFR inhibitors.[14][15]

Quantitative Data for Pyrazine-Based VEGFR-2 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 17l | VEGFR-2 | 2600 | [14][16] |

| Compound 6 | VEGFR-2 | 60.83 | [17] |

| Compound 10 | VEGFR-2 | 63.61 | [17] |

Experimental Protocol: Synthesis of a Pyrazine-Based VEGFR-2 Inhibitor

The synthesis of pyrazine-based VEGFR-2 inhibitors can follow a similar amide coupling strategy as described for FGFR inhibitors, utilizing different substituted carboxylic acids to achieve selectivity for VEGFR-2.

VEGFR Signaling Pathway

Binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis.[1][18]

Application in BTK Inhibitor Synthesis

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[19][20] Imidazo[1,5-a]pyrazine and other pyrazine-based scaffolds are effective cores for BTK inhibitors.[19][21]

Quantitative Data for Pyrazine-Based BTK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Acalabrutinib (1) | BTK | - | [21] |

| Compound 38 | BTK | 1.8 | [21] |

| Compound 39 | BTK | 1.8 | [21] |

| Compound 6f | BTK | 74 | [22] |

Experimental Protocol: Synthesis of a Pyrazine-Based BTK Inhibitor

The synthesis of imidazo[1,5-a]pyrazine-based BTK inhibitors often starts from a 2-aminopyrazine derivative, which can be accessed from the title compound. The synthesis typically involves the construction of the fused imidazole ring followed by coupling reactions.

BTK Signaling Pathway

Upon B-cell receptor activation, BTK is recruited to the cell membrane and activated, leading to the activation of downstream pathways like PLCγ2 and NF-κB, which are essential for B-cell proliferation and survival.[23][24]

Conclusion

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a highly valuable starting material for the synthesis of a wide range of kinase inhibitors. Its chemical tractability allows for the generation of diverse libraries of compounds targeting kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 14. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 15. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of targeted therapeutic agents. The presence of a primary amino group on the pyrazine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-nitrogen (C-N) bonds. This document provides detailed protocols and application notes for performing Buchwald-Hartwig amination reactions with this substrate, a cornerstone of modern synthetic chemistry for creating complex amine-containing molecules.[1][2]

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines.[1][3] This reaction is prized for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods.[1][2] These characteristics make it particularly suitable for the late-stage functionalization of complex molecules in drug development programs.

Key Applications

Derivatives synthesized from Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate via Buchwald-Hartwig coupling are commonly investigated as:

-

Kinase inhibitors

-

G-protein coupled receptor (GPCR) modulators

-

Leads in various therapeutic areas including oncology and neurodegenerative diseases

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate with a generic aryl halide. Researchers should optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) for each specific substrate combination.

Materials:

-

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂ - Palladium(II) acetate)

-

Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

-

Base (e.g., Cs₂CO₃ - Cesium carbonate, K₃PO₄ - Potassium phosphate, NaOtBu - Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.0 eq.) and the anhydrous, degassed solvent.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative quantitative data for the Buchwald-Hartwig amination of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate with two different aryl bromides. Note: This data is illustrative and actual results may vary depending on the specific substrates and optimized conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 | >98 |

| 2 | 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 100 | 18 | 78 | >97 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.

Caption: General workflow for the Buchwald-Hartwig amination.

Hypothetical Signaling Pathway

Many kinase inhibitors feature a substituted pyrazine core. The diagram below illustrates a hypothetical signaling pathway where a derivative of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate acts as a kinase inhibitor, a common application for molecules synthesized using the described protocols.

Caption: Inhibition of a signaling pathway by a synthesized molecule.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction